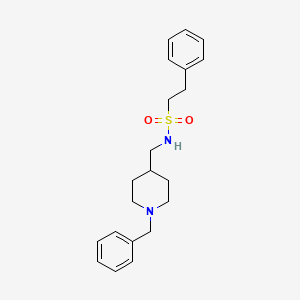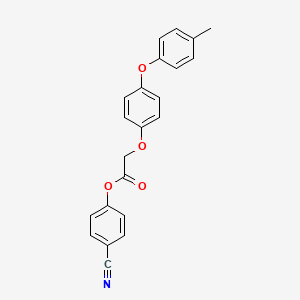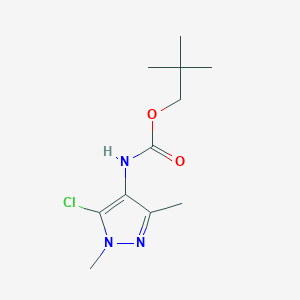![molecular formula C17H18N4O B2819874 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034588-34-4](/img/structure/B2819874.png)
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide . This affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides which are further converted to corresponding differentiated diamides .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide is a key reaction in the synthesis of these compounds .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, including breast, lung, and colon cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for developing new anticancer therapies .
Antiviral Applications
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide has been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). It acts as a core protein allosteric modulator (CpAM), effectively inhibiting the replication of HBV, including nucleoside-resistant variants . This makes it a valuable compound in the development of antiviral drugs.
Neuroprotective Agents
Research has indicated that this compound may have neuroprotective effects. It has been studied for its potential to protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to modulate neuroinflammatory pathways further supports its potential as a neuroprotective agent .
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It works by inhibiting key inflammatory mediators and pathways, such as NF-κB and COX-2, which are involved in the inflammatory response. This application is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease .
Antibacterial Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide has been explored for its antibacterial properties. It has shown activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum antibacterial activity suggests its potential use in developing new antibiotics, especially in the face of rising antibiotic resistance .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, including kinases and proteases. Enzyme inhibition is a crucial mechanism in drug development, as it can modulate biochemical pathways involved in diseases. The compound’s specificity and potency in enzyme inhibition make it a valuable tool in biochemical research and drug discovery .
Antioxidant Research
The antioxidant properties of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide have been investigated for their potential to neutralize free radicals and reduce oxidative stress. This application is particularly important in the context of chronic diseases where oxidative damage plays a significant role, such as cardiovascular diseases and diabetes .
Drug Delivery Systems
The compound’s unique chemical structure makes it a candidate for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents. This application is crucial for improving the efficacy and safety of drug formulations .
Propriétés
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(15-9-12-5-1-2-6-14(12)20-15)18-10-13-11-19-21-8-4-3-7-16(13)21/h1-2,5-6,9,11,20H,3-4,7-8,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBMAGSXFXXQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=CC=CC=C4N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)
![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)
![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)
![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)
![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)
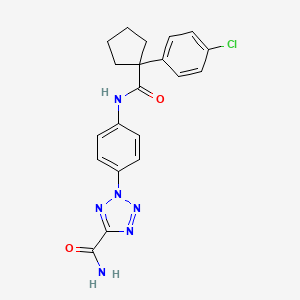
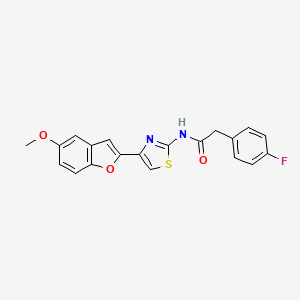
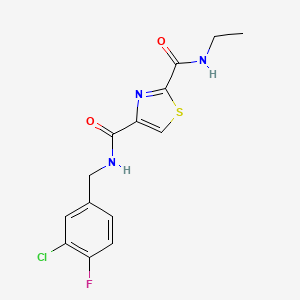
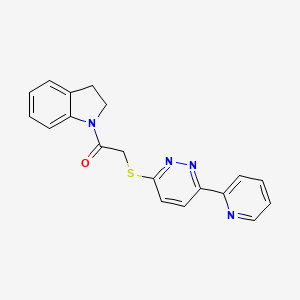
![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)
